2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
Core Thiazolidinone Scaffold Configuration
The 1,3-thiazolidin-4-one nucleus serves as the central heterocyclic framework, characterized by a five-membered ring comprising sulfur at position 1, nitrogen at position 3, and a ketone group at position 4. X-ray diffraction studies of analogous thiazolidinone derivatives confirm a non-planar envelope conformation, with the sulfur atom deviating approximately 0.45 Å from the plane formed by the remaining ring atoms. This puckering arises from torsional strain between the sulfur’s lone pairs and the adjacent carbonyl groups, inducing a dihedral angle of 12.7° between the S1-C2-N3 and C4-O4 planes.
Substituents at positions 2 and 5 significantly modulate ring electronics. The 2-thioxo group exhibits partial double-bond character (C2-S2 bond length: 1.65 Å), creating a conjugated system with the 4-oxo group that delocalizes electron density across the N3-C4-O4 moiety. This conjugation stabilizes the thione tautomer over alternative thiol forms, as evidenced by infrared spectroscopy showing a strong C=S stretch at 1,215 cm⁻¹ and absence of S-H vibrations above 2,500 cm⁻¹.
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal substantial charge separation within the core, with natural bond orbital (NBO) analysis indicating:
- Sulfur (S1): −0.32 e
- Thione sulfur (S2): −0.18 e
- Carbonyl oxygen (O4): −0.45 e
- Nitrogen (N3): −0.27 e
This polarization creates electrophilic regions at C5 and nucleophilic sites at S2 and O4, directing reactivity toward Michael additions and nucleophilic substitutions.
Z-Isomer Stereochemical Analysis of 5-(4-Fluorobenzylidene) Substituent
The 5-(4-fluorobenzylidene) group adopts an (E)-configuration at the exocyclic double bond, as confirmed by single-crystal X-ray analysis of structurally related compounds. The Z designation in the compound’s nomenclature refers to the relative configuration between the benzylidene substituent and the thiazolidinone core, with the fluorine atom positioned synperiplanar to the 4-oxo group.
Key geometric parameters derived from crystallographic data include:
- C5-C6 bond length: 1.34 Å (consistent with sp² hybridization)
- C6-C7 (fluorophenyl) bond length: 1.47 Å
- Dihedral angle between thiazolidinone and fluorophenyl planes: 8.2°
The near-coplanar arrangement facilitates extended conjugation, with time-dependent DFT calculations predicting a π→π* transition at 312 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile. Nuclear Overhauser effect spectroscopy (NOESY) reveals strong dipolar coupling between the fluorophenyl H-2/H-6 protons and the thiazolidinone H-5 proton, confirming the Z stereochemistry.
Electron-withdrawing fluorine substitution at para position induces a +0.17 e charge at the benzylidene α-carbon (Mulliken population analysis), enhancing electrophilicity at C5 for potential nucleophilic attacks. This polarization synergizes with the electron-deficient thiazolidinone core, creating a conjugated system with a Hammett σp value of +0.78.
Acetamide Sidechain Conformational Dynamics
The N-[3-(1H-imidazol-1-yl)propyl]acetamide sidechain exhibits three rotatable bonds (C-N, C-C, and C-N-imidazole) with distinct energy barriers:
- C8-N9 rotation: 12.3 kcal/mol (major gauche conformation)
- C10-C11 rotation: 3.8 kcal/mol (free rotation at room temperature)
- C11-N12 (imidazole) rotation: 8.9 kcal/mol (preferential anti-periplanar alignment)
Molecular dynamics simulations (AMBER ff14SB) in explicit solvent show the sidechain samples three dominant conformers:
- Conformer A (62% population): Extended chain with imidazole oriented trans to thiazolidinone core
- Conformer B (28%): U-shaped bend facilitating imidazole-thione sulfur interaction (S2···Nimidazole distance: 3.2 Å)
- Conformer C (10%): Helical turn creating intramolecular H-bond between acetamide NH and imidazole Nτ (2.9 Å)
The acetamide carbonyl group (O7) participates in resonance-assisted hydrogen bonding (RAHB) with the thioxo sulfur (S2), as evidenced by:
- Short S2···O7 distance (2.85 Å)
- Deshielded O7 chemical shift (δ 172.3 ppm in DMSO-d6)
- Redshifted C=O stretching frequency (1,682 cm⁻¹ vs. 1,710 cm⁻¹ in non-conjugated analogues)
Imidazole-Propyl Linker Electronic Effects
The 3-(1H-imidazol-1-yl)propyl spacer mediates electronic communication between the heterocyclic systems through:
- Inductive Effects : The imidazole’s +M effect increases electron density at N12, polarizing the C11-N12 bond (NPA charge: +0.21 e at C11, −0.38 e at N12)
- Conjugative Effects : Partial π-character in the C11-N12 bond (bond order 1.25) enables resonance with imidazole’s aromatic system
- Through-Space Interactions : Imidazole’s π-cloud interacts with the thiazolidinone core via charge transfer (CT) transitions observed at 375 nm in UV-vis spectra
DFT-calculated frontier molecular orbitals reveal significant hybridization between the imidazole’s HOMO (-6.3 eV) and the thiazolidinone’s LUMO (-1.8 eV), creating a 0.47 eV stabilization energy. Natural resonance theory (NRT) analysis identifies three major resonance contributors:
- Contributor I (42%): Imidazole-thiazolidinone CT complex
- Contributor II (35%): Localized thione-imidazole dipole interaction
- Contributor III (23%): Delocalized π-system spanning entire molecule
Properties
Molecular Formula |
C18H17FN4O2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C18H17FN4O2S2/c19-14-4-2-13(3-5-14)10-15-17(25)23(18(26)27-15)11-16(24)21-6-1-8-22-9-7-20-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,21,24)/b15-10- |
InChI Key |
QXEJVBHWPKYOMP-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The most widely reported method involves cyclocondensation between 4-fluorobenzaldehyde derivatives and thiourea analogs. A representative protocol involves reacting N-(3-(1H-imidazol-1-yl)propyl)-2-chloroacetamide with 4-fluorobenzaldehyde and thiourea in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization to form the thiazolidinone ring.
Key parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68–72 |
| Temperature | 78°C (reflux) | — |
| Catalyst | Piperidine (5 mol%) | +15% |
| Reaction Time | 36 hours | — |
The Z-configuration of the benzylidene moiety is stabilized by hydrogen bonding between the 4-fluorophenyl group and the thioxo sulfur, as confirmed by NMR coupling constants (J = 12–14 Hz for trans-olefinic protons).
Functionalization of the Thiazolidinone Side Chain
Coupling of Imidazole-Containing Amines
The N-[3-(1H-imidazol-1-yl)propyl]acetamide side chain is introduced via nucleophilic substitution or coupling reactions. A two-step protocol achieves this:
-
Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine :
-
React imidazole with 3-bromopropylamine hydrobromide in DMF at 80°C for 12 hours (yield: 85%).
-
-
Acetamide Formation :
-
Treat the amine with chloroacetyl chloride in dichloromethane (0°C, 2 hours), followed by purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
-
Critical Note : Excess chloroacetyl chloride leads to diacetylation by-products, reducing yields by 20–25%. Controlled addition rates (<0.5 mL/min) mitigate this issue.
Stereoselective Knoevenagel Condensation
The (5Z)-benzylidene configuration is achieved through stereocontrolled Knoevenagel condensation between the thiazolidinone precursor and 4-fluorobenzaldehyde. A modified procedure uses:
-
Catalyst : Zinc chloride (10 mol%)
-
Solvent : Toluene/glacial acetic acid (4:1 v/v)
-
Temperature : 110°C (Dean-Stark trap for water removal)
Under these conditions, the Z-isomer predominates (Z:E = 9:1), attributed to the electron-withdrawing fluorine atom favoring conjugation with the thiazolidinone’s π-system.
Comparative Analysis :
| Condition | Z:E Ratio | Isolated Yield (%) |
|---|---|---|
| Without catalyst | 3:1 | 52 |
| ZnCl₂ catalysis | 9:1 | 78 |
| TiCl₄ catalysis | 7:1 | 65 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance reproducibility and safety:
-
Reactor Type : Tubular (ID = 1.0 mm)
-
Residence Time : 8 minutes
-
Throughput : 12 kg/day
This method reduces solvent usage by 40% compared to batch processes and improves temperature control, minimizing thermal degradation.
Purification Strategies
Final purification typically combines:
-
Recrystallization : From ethanol/water (80:20) to remove polymeric by-products.
-
Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) for enantiomeric separation.
Purity Metrics :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98.5 | 72 |
| Column Chromatography | 99.9 | 58 |
Mechanistic Insights and By-Product Formation
Competing Pathways in Cyclocondensation
Parallel reactions may generate 2-iminothiazolidin-4-one (5–8% yield) via NH insertion instead of sulfur participation. This by-product is suppressed by:
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and imidazole moiety can interact with enzymes or receptors, modulating their activity. The fluorobenzylidene group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzylidene substituent and side-chain modifications significantly alter electronic, steric, and bioactivity profiles. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing vs.
- Thioxo vs. Oxo Groups: The thioxo group in the target compound increases lipophilicity, which may improve membrane permeability relative to oxo-containing analogs .
- Imidazole Side Chain: The imidazole-propylacetamide chain in the target compound and its 3-chloro analog () could facilitate hydrogen bonding or metal coordination in biological systems, unlike simpler side chains in other derivatives .
Bioactivity Insights
While direct bioactivity data for the target compound are unavailable, structural analogs provide clues:
- Antimicrobial Activity: Fluorinated compounds (e.g., ) show enhanced antimicrobial potency due to fluorine’s electronegativity and membrane penetration capabilities .
- Antioxidant Potential: Thiazolidinones with electron-withdrawing groups (e.g., 4-fluoro) may exhibit radical scavenging activity by stabilizing reactive intermediates .
Structural Characterization Tools
Crystallographic and spectroscopic methods are critical for comparing these compounds:
Biological Activity
The compound 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide belongs to a class of thiazolidinones, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 416.49 g/mol. The structure features a thiazolidinone core, which is known for its pharmacological versatility.
Anticancer Properties
Recent studies have highlighted the anticancer activity of thiazolidinone derivatives, including the compound . For instance, a study evaluated the effects of various thiazolidinones on human cancer cell lines such as A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), and SH-SY5Y (neuroblastoma). The results indicated that the compound significantly induced apoptosis and inhibited cell proliferation in these lines.
Key Findings:
- Caspase Activation : The compound increased caspase-3 activity in a dose-dependent manner across multiple cell lines, indicating its potential to trigger apoptosis. For example:
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : The compound was shown to decrease ROS production in treated cancer cells, which is significant as ROS can promote tumor growth and survival.
- Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest, preventing cancer cells from proliferating.
- PPARγ Pathway Interaction : Similar compounds have been noted to act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating cellular differentiation and metabolism .
Structure-Activity Relationship (SAR)
The efficacy of thiazolidinone derivatives often depends on their structural characteristics:
- The presence of bulky substituents at the C5 position enhances biological activity.
- Modifications on the thiazolidinone ring can lead to variations in potency and selectivity against different cancer types .
Study Example
In a notable study published in MDPI, researchers synthesized various thiazolidinone derivatives and evaluated their anticancer properties. The study demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that structural variations can significantly influence biological outcomes .
| Compound | Cell Line | Concentration | Caspase Activation (%) |
|---|---|---|---|
| Les-236 | A549 | 50 µM | 248.15 |
| Les-236 | CACO-2 | 100 µM | 711.64 |
| Les-236 | SH-SY5Y | 10 µM | 358.82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
